3-Pentynoic acid

Description

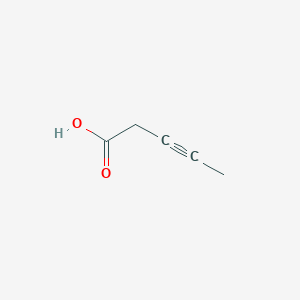

Structure

3D Structure

Properties

IUPAC Name |

pent-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZKVZYBUGUDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190246 | |

| Record name | 3-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36781-65-4 | |

| Record name | 3-Pentynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-3-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pentynoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentynoic acid, a member of the alkynoic acid family, is a valuable building block in organic synthesis, particularly in the development of complex molecular architectures and pharmacologically active agents. Its unique structural features, combining a carboxylic acid moiety with a carbon-carbon triple bond, provide a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, providing essential knowledge for its effective application in research and development. Notably, it serves as a key intermediate in the synthesis of Salinosporamide A, a potent proteasome inhibitor with anticancer properties, and in the preparation of small-molecule inhibitors of geranylgeranyltransferase Type I[1].

Section 1: Core Molecular Attributes

Structure and Identification

This compound is a five-carbon carboxylic acid characterized by a terminal methyl group and a triple bond located at the C-3 position.

Molecular Structure of this compound

Caption: A three-step synthetic workflow for this compound.

Step-by-Step Methodology:

-

Deprotonation of 1-Butyne:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 1-butyne in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the stirred solution while maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional hour to ensure complete formation of the butyn-1-ide anion.

-

-

Carboxylation:

-

Cool the reaction mixture back down to -78 °C.

-

Introduce a stream of dry carbon dioxide gas into the flask or add crushed dry ice in small portions.

-

Continue the addition of carbon dioxide until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly warm the mixture to room temperature.

-

-

Acidic Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and acidify with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Section 3: Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction, while the alkyne moiety can participate in a variety of addition and coupling reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be readily transformed into other functional groups. For instance, esterification can be achieved by reacting it with an alcohol in the presence of an acid catalyst.

Reactions of the Alkyne Group

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to electrophilic addition reactions. It can also be deprotonated at the terminal alkyne position to form a nucleophile for carbon-carbon bond formation.

Key Reaction Pathways of this compound

Caption: Overview of the primary reaction types for this compound.

Section 4: Spectroscopic Characterization

Definitive experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy (Predicted)

-

CH₃-C≡C- (propargylic methyl): A singlet or a triplet (if coupled to the methylene protons through the triple bond, though this coupling is often small) around δ 1.8-2.0 ppm.

-

-C≡C-CH₂-COOH (propargylic methylene): A singlet or a quartet (if coupled to the methyl protons) around δ 3.2-3.5 ppm.

-

-COOH (carboxylic acid): A broad singlet at a downfield chemical shift, typically > δ 10 ppm.

¹³C NMR Spectroscopy (Predicted)

-

CH₃-C≡C-: ~δ 4-6 ppm.

-

-C≡C-CH₂-COOH: ~δ 15-20 ppm.

-

CH₃-C≡C- and -C≡C-CH₂-COOH (alkynyl carbons): Two signals in the range of δ 70-90 ppm.

-

-COOH (carbonyl): ~δ 170-180 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch (carboxylic acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

C≡C stretch (internal alkyne): A weak to medium absorption around 2200-2260 cm⁻¹.

-

C=O stretch (carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 98.

-

Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, m/z = 45) and fragmentation of the alkyl chain.

Section 5: Safety and Handling

This compound is classified as a corrosive and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Section 6: Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of complex natural products and medicinally relevant compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development. Further investigation into its spectroscopic characterization and reaction scope will undoubtedly expand its applications in the future.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Pentenoic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-Pentenoic acid. [Link]

-

NIST. Pentanoic acid, 3-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. 3-Pentenoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 3-Pentenoic acid, 2,4-dimethyl-, 1-methylethyl ester, (S)-. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

SpectraBase. (E)-2-(2-PHENOXYETHYLIDENE)-5-PHENOXY-3-PENTYNOIC-ACID-METHYLESTER. [Link]

-

H. S. P. et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

-

University of California, Irvine. The [3+2]Cycloaddition Reaction. [Link]

-

Wikipedia. Ethyl propiolate. [Link]

-

SpectraBase. 4-Pentenoic acid, 3-hydroxy-, ethyl ester. [Link]

-

SpectraBase. E-3-Penten-acid. [Link]

-

Wikipedia. Cycloaddition. [Link]

-

Filo. Outline the synthesis of each of the following compounds using diethyl ma... [Link]

-

PubChem. 2-Pentynoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

University of Texas at Dallas. Nucleophilic Substitution Reactions. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. (3Z)-3-Pentenoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. JP2761603B2 - Method for producing 3-pentenoic acid.

- Google Patents.

-

Kwantlen Polytechnic University. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

-

Kącka-Zych, A. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4(1), 1-10. [Link]

-

PubMed. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. [Link]

-

ResearchGate. Reactions Involving Acids and Other Electrophiles. [Link]

-

Indian Academy of Sciences. Novel cycloaddition reactions of o-benzoquinones and related chemistry. [Link]

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

ResearchGate. Reactions with electrophiles. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

National Center for Biotechnology Information. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. [Link]

Sources

An In-depth Technical Guide to 3-Pentynoic Acid (CAS Number: 36781-65-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-pentynoic acid, a valuable building block in organic synthesis and drug discovery. With its unique combination of a terminal alkyne and a carboxylic acid moiety, this molecule offers a versatile platform for the construction of complex molecular architectures. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory professionals.

Core Molecular Characteristics

This compound, with the chemical formula C₅H₆O₂, is a short-chain carboxylic acid containing a carbon-carbon triple bond. This internal alkyne functionality imparts distinct reactivity to the molecule, making it a subject of interest in various chemical transformations.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 36781-65-4[1][2] |

| Molecular Formula | C₅H₆O₂[1][2] |

| Molecular Weight | 98.10 g/mol [1][2] |

| Predicted pKa | 3.59 ± 0.10[3] |

| Canonical SMILES | CC#CCC(=O)O[3] |

| InChI Key | NIZKVZYBUGUDTI-UHFFFAOYSA-N[3] |

Synthesis of this compound

While various synthetic routes to alkynoic acids exist, a common and reliable method for the preparation of this compound involves the hydrolysis of its corresponding ester, ethyl 3-pentynoate. This straightforward approach provides good yields of the desired acid.

Experimental Protocol: Synthesis of this compound via Ester Hydrolysis

This protocol outlines the saponification of ethyl 3-pentynoate to yield this compound.

Materials:

-

Ethyl 3-pentynoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable organic solvent

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Saponification: In a round-bottom flask, dissolve ethyl 3-pentynoate in a solution of sodium hydroxide or potassium hydroxide in water. The molar ratio of hydroxide to ester should be at least 1:1, with a slight excess of the base often being beneficial.

-

Heating: Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution becomes acidic (pH < 2). This will protonate the carboxylate salt to form the free carboxylic acid.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude this compound.

-

Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound via ester hydrolysis.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its two functional groups: the internal alkyne and the carboxylic acid. This bifunctionality allows for a diverse range of chemical transformations.

Reactions of the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions, similar to other internal alkynes.

-

Hydrogenation: The alkyne can be fully or partially reduced. Catalytic hydrogenation over platinum or palladium catalysts will reduce the triple bond to an alkane (pentanoic acid). Using a poisoned catalyst, such as Lindlar's catalyst, will selectively produce the corresponding cis-alkene (Z)-3-pentenoic acid.

-

Halogenation and Hydrohalogenation: Addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) across the triple bond can lead to various halogenated alkene and alkane derivatives.

-

Hydration: In the presence of a mercury(II) catalyst in acidic aqueous solution, hydration of the alkyne can occur, leading to the formation of a ketone.

-

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, resulting in the formation of two carboxylic acids.[4][5]

-

Cycloaddition Reactions: The alkyne can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings.

Diagram 2: Key Reactions of the Alkyne Functionality

Caption: Reactivity of the alkyne in this compound.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group undergoes typical reactions of this functional class:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

-

Amide Formation: Conversion to an acyl chloride followed by reaction with an amine forms an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding alcohol, 3-pentyn-1-ol.

Intramolecular Reactions

The proximity of the alkyne and carboxylic acid groups allows for intramolecular cyclization reactions, often catalyzed by transition metals like gold, to form lactones.[6]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

Synthesis of Geranylgeranyltransferase I (GGTase-I) Inhibitors

Geranylgeranyltransferase I is an enzyme implicated in cellular signaling pathways that are often dysregulated in cancer. Inhibitors of this enzyme are therefore of significant interest as potential anti-cancer agents. While specific protocols starting from this compound are proprietary, the molecule's structure is amenable to incorporation into scaffolds designed to mimic the substrates of GGTase-I. The alkyne can be used as a handle for "click" chemistry or other coupling reactions to build larger, more complex inhibitor molecules.

Precursor in the Synthesis of Salinosporamide A

Salinosporamide A is a potent proteasome inhibitor with significant anticancer activity that has undergone clinical trials.[7] Although many total syntheses of Salinosporamide A have been reported starting from different materials, the structural framework of this compound is conceptually related to fragments used in its assembly. For instance, a related compound, 4-pentenoic acid, has been utilized as a starting material in a concise and stereoselective total synthesis of (-)-salinosporamide A.[8] This highlights the utility of small, functionalized pentanoic acid derivatives in the construction of this complex natural product.

Safety and Handling

As a carboxylic acid, this compound is expected to be corrosive and an irritant. Proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10][11][12]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9]

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[12] If ingested, do not induce vomiting and seek immediate medical attention.

Table 2: GHS Hazard Information for this compound [1]

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261, P264, P271, P280, P302+P352, P304+P340, P305+P354+P338, P317, P319, P321, P332+P317, P362+P364, P403+P233, P405, P501 |

| H318: Causes serious eye damage | |

| H335: May cause respiratory irritation |

Conclusion

This compound is a versatile and valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its dual functionality provides a rich platform for a wide array of chemical transformations, enabling the construction of diverse and complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

-

Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

- Improved process for the manufacture of 3-pentenoic acid - Patent 0405433. (n.d.).

-

Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

3-Pentenoic acid - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound | C5H6O2 | CID 142106 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

(3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Satoh, N., Yokoshima, S., & Fukuyama, T. (2011). Total synthesis of (-)-salinosporamide A. Organic letters, 13(12), 3028–3031. [Link]

-

(3Z)-3-Pentenoic acid | C5H8O2 | CID 5463134 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Video: Alkynes to Carboxylic Acids: Oxidative Cleavage - JoVE. (2023, April 30). Retrieved January 12, 2026, from [Link]

-

Salinosporamide A - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Alkynes to Carboxylic Acids - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

-

The intermolecular addition of carboxylic acids to alkynes. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of novel inhibitors of farnesyltransferase and geranylgeranyltransferase-I. - 百度学术. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Pentenoic acid | C5H8O2 | CID 21263 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Inhibitors of protein: geranylgeranyl transferases - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

A Total Synthesis of Salinosporamide A - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Discovery of geranylgeranyltransferase-I inhibitors with novel scaffolds by the means of quantitative structure-activity relationship modeling, virtual screening, and experimental validation - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

What are the safety precautions when handling acids? - Blog. (2025, September 18). Retrieved January 12, 2026, from [Link]

-

Handling Instructions | ASAHI Chemical. (n.d.). Retrieved January 12, 2026, from [Link]

-

What are at least 8 pre-cautions when handling acids? - Quora. (2024, February 26). Retrieved January 12, 2026, from [Link]

- JP2761603B2 - Method for producing 3-pentenoic acid - Google Patents. (n.d.).

-

3-Pentenoic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

When 3-Pentenoic acid is boiled with NaOH, then it forms - YouTube. (2020, February 16). Retrieved January 12, 2026, from [Link]

- WO2006125801A1 - Process for the preparation of adipic acid from n-pentenoic acid - Google Patents. (n.d.).

-

E-3-Penten-acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031562) - Human Metabolome Database. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C5H6O2 | CID 142106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pentenoic acid | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Video: Alkynes to Carboxylic Acids: Oxidative Cleavage [jove.com]

- 5. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis [mdpi.com]

- 7. Salinosporamide A - Wikipedia [en.wikipedia.org]

- 8. Total synthesis of (-)-salinosporamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]

- 10. Handling Instructions | ASAHI Chemical [asahi-chem.co.jp]

- 11. quora.com [quora.com]

- 12. flinnsci.com [flinnsci.com]

A Predictive Guide to the Spectroscopic Data of 3-Pentynoic Acid

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-pentynoic acid. Due to a notable scarcity of published experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and comparative data from analogous structures to offer a robust, predictive framework for researchers, scientists, and professionals in drug development. Our approach is grounded in the fundamental principles of chemical structure and its direct influence on spectroscopic output, providing a valuable resource for the identification and characterization of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Behavior

This compound (C₅H₆O₂) is a carboxylic acid containing an internal alkyne functional group. Its structure dictates a unique spectroscopic fingerprint, which we will explore in detail. The insights provided herein are derived from a comprehensive analysis of spectroscopic databases and peer-reviewed literature for compounds with similar structural motifs, such as 2-pentynoic acid, 4-pentynoic acid, and other internal alkynes and carboxylic acids.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this region. This signal will disappear upon D₂O exchange.[1][2] |

| ~3.2 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the carboxylic acid and the alkyne, leading to a downfield shift. The absence of adjacent protons results in a singlet. |

| ~1.8 | Triplet | 3H | -CH₃ | The methyl protons are adjacent to the sp² hybridized carbon of the alkyne, resulting in a slight downfield shift. They will be split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum of this compound is expected to display five signals, corresponding to each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~175-180 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[1][3] |

| ~80-90 | -C≡C- | The sp-hybridized carbons of the internal alkyne are expected in this range.[4] |

| ~70-80 | -C≡C- | The other sp-hybridized carbon of the internal alkyne.[4] |

| ~20-30 | -CH₂- | The methylene carbon is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. |

| ~10-15 | -CH₃ | The methyl carbon is at the terminus of the chain and is the most shielded. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups: the carboxylic acid and the internal alkyne.

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 | O-H stretch | A very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[2][5] |

| ~2900-3000 | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~2100-2260 | C≡C stretch | A weak to medium, sharp absorption for the internal alkyne. This band is often weak for symmetrical or near-symmetrical alkynes.[6][7] |

| ~1700-1725 | C=O stretch | A very strong and sharp absorption characteristic of the carboxylic acid carbonyl group.[7][8] |

| ~1210-1320 | C-O stretch | A medium to strong absorption for the C-O single bond of the carboxylic acid. |

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information on its molecular weight and fragmentation patterns, aiding in its identification.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 98.10. The molecular ion peak is expected to be observed, though it may be of low intensity.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): A fragment at m/z = 83.

-

Loss of a carboxyl group (-•COOH): A fragment at m/z = 53.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.

-

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, which would result in a fragment at m/z = 60.[9][10]

-

Predicted Mass Spectrometry Fragmentation of this compound

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Technical Guide to 3-Pentynoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 3-Pentynoic acid (C₅H₆O₂) is a compact, bifunctional organic molecule featuring a terminal methyl group, an internal alkyne, and a carboxylic acid. Its unique structural arrangement makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physicochemical properties, discusses plausible synthetic strategies, and details its critical applications as a precursor to potent therapeutic agents, including the proteasome inhibitor Salinosporamide A and inhibitors of Geranylgeranyltransferase-I (GGTase-I). Safety protocols and handling guidelines are also provided to ensure its effective and safe use in a research environment.

Core Physicochemical Properties

This compound is a small molecule whose utility is derived from the reactivity of its two key functional groups: the carboxyl group and the internal carbon-carbon triple bond. A summary of its fundamental properties is presented below.

| Property | Data | Source(s) |

| IUPAC Name | pent-3-ynoic acid | [1] |

| Synonyms | This compound, Pent-3-ynoic acid | [1] |

| CAS Number | 36781-65-4 | [1] |

| Molecular Formula | C₅H₆O₂ | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Monoisotopic Mass | 98.036779430 Da | [1] |

| Predicted pKa | 3.59 ± 0.10 | [2] |

| Canonical SMILES | CC#CCC(=O)O | [1] |

| InChI Key | NIZKVZYBUGUDTI-UHFFFAOYSA-N | [1] |

Synthesis and Spectroscopic Characterization

A reliable and reproducible synthesis is paramount for the utilization of any chemical building block. While specific literature procedures for this compound are not as prevalent as for its isomers, a logical and effective synthetic approach can be designed based on fundamental principles of organic chemistry.

Proposed Synthetic Strategy: Carboxylation of an Alkynyllithium Reagent

A robust method for the synthesis of carboxylic acids is the carboxylation of a potent nucleophile, such as an organolithium reagent, with carbon dioxide (CO₂). For this compound, the logical precursor is 1-butyne.

Causality of Experimental Choices:

-

Starting Material: 1-Butyne provides the required four-carbon backbone with the alkyne positioned correctly for the subsequent steps.

-

Deprotonation: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to deprotonate the methylene group adjacent to the alkyne (the propargylic position). This position is significantly more acidic than a standard alkane C-H bond due to the electron-withdrawing nature of the alkyne, making this deprotonation feasible.

-

Carboxylation: Solid carbon dioxide (dry ice) serves as an inexpensive, efficient, and readily available electrophile. It is added in excess to ensure complete reaction with the generated organolithium species.

-

Workup: An acidic workup (e.g., with aqueous HCl) is crucial to protonate the intermediate lithium carboxylate salt, yielding the final carboxylic acid product.

Experimental Protocol (Hypothetical)

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-butyne in a dry, aprotic solvent such as tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of n-butyllithium (e.g., 1.1 equivalents in hexanes) to the cooled 1-butyne solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium salt.

-

Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture. The reaction is exothermic and will cause the CO₂ to sublime. Allow the mixture to slowly warm to room temperature overnight, which allows for complete reaction and sublimation of excess CO₂.

-

Quenching and Extraction: Quench the reaction by slowly adding dilute aqueous hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The resulting crude product can be further purified by silica gel chromatography or distillation to yield pure this compound.

Synthesis and Verification Workflow

Caption: Workflow for the synthesis and validation of this compound.

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity is achieved through standard spectroscopic methods. The expected signals for this compound are:

-

¹H NMR:

-

~1.8 ppm (t, 3H): A triplet corresponding to the methyl protons (CH₃), coupled to the methylene protons.

-

~3.2 ppm (q, 2H): A quartet for the methylene protons (CH₂) adjacent to the alkyne and coupled to the methyl group.

-

~11-12 ppm (s, 1H): A broad singlet for the acidic proton of the carboxylic acid.

-

-

¹³C NMR:

-

~12 ppm: Signal for the methyl carbon (CH₃).

-

~25 ppm: Signal for the methylene carbon (CH₂).

-

~75-85 ppm (2C): Two signals for the sp-hybridized carbons of the alkyne.

-

~175 ppm: Signal for the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy:

-

~2900-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2250 cm⁻¹ (weak): C≡C stretch for the internal alkyne.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

Applications in Drug Development

The true value of this compound lies in its role as a sophisticated intermediate for synthesizing complex, biologically active molecules.

Key Precursor to Salinosporamide A (Marizomib)

Salinosporamide A (Marizomib) is a potent, marine-derived natural product that has advanced to clinical trials for treating aggressive cancers like glioblastoma.[3] Its mechanism of action is the irreversible inhibition of the 20S proteasome, a cellular machine responsible for protein degradation.[3][4]

-

Mechanism of Action: The proteasome's catalytic activity relies on an N-terminal threonine residue in its active sites.[4][5] Salinosporamide A's unique γ-lactam-β-lactone core acts as a warhead, forming a covalent bond with this threonine residue.[3][6] This irreversible binding blocks all three of the proteasome's proteolytic activities (chymotrypsin-like, trypsin-like, and caspase-like), leading to a buildup of misfolded proteins and ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][5]

-

Synthetic Role: Total synthesis of Salinosporamide A and its analogs often utilizes building blocks derived from molecules like this compound. The acid's framework provides a scaffold that can be elaborated through stereoselective reactions to construct the complex bicyclic core of the final drug molecule.

Scaffold for Geranylgeranyltransferase-I (GGTase-I) Inhibitors

Geranylgeranyltransferase-I (GGTase-I) is an enzyme that plays a critical role in the post-translational modification of many signaling proteins, including those in the Rho and Ras superfamilies, which are frequently implicated in cancer.[7]

-

Therapeutic Rationale: GGTase-I attaches a geranylgeranyl lipid group to these proteins, a process essential for their proper membrane localization and function.[7] Inhibiting GGTase-I prevents this modification, trapping oncogenic proteins in the cytosol and blocking their downstream signaling pathways. This can lead to cell cycle arrest and inhibit tumor growth, invasion, and metastasis.

-

Role of this compound: this compound serves as a valuable starting material for creating peptidomimetic inhibitors of GGTase-I.[2] The carboxylic acid end can be coupled to amino acid or amine fragments, while the alkyne end can be functionalized to mimic other parts of the natural peptide substrate or to introduce new binding interactions, leading to the development of potent and selective inhibitors.[2]

Safety, Handling, and Toxicology

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

GHS Hazard Classification:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a potent and versatile building block for advanced organic synthesis, particularly within the field of drug discovery. Its simple structure belies its strategic importance as a precursor to complex therapeutic agents targeting fundamental cellular processes like protein degradation and oncogenic signaling. A thorough understanding of its properties, synthetic routes, and safe handling is essential for researchers aiming to leverage its unique chemical reactivity to develop next-generation therapeutics.

References

-

Structural Insights into Salinosporamide A Mediated Inhibition of the Human 20S Proteasome. MDPI. [Link]

-

(−)-Homosalinosporamide A and Its Mode of Proteasome Inhibition: An X-ray Crystallographic Study. National Institutes of Health (NIH). [Link]

-

3-Pentenoic acid. SpectraBase. [Link]

-

(3E)-3-Pentenoic acid | C5H8O2 | CID 5282706. PubChem, National Institutes of Health. [Link]

-

(3Z)-3-Pentenoic acid | C5H8O2 | CID 5463134. PubChem, National Institutes of Health. [Link]

-

3-Pentenoic acid, 2,4-dimethyl-, 1-methylethyl ester, (S)- - Optional[13C NMR]. SpectraBase. [Link]

-

3-Pentenoic acid | C5H8O2 | CID 21263. PubChem, National Institutes of Health. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

E-3-Penten-acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Ethyl propiolate. Wikipedia. [Link]

-

This compound | C5H6O2 | CID 142106. PubChem, National Institutes of Health. [Link]

- Process for synthesizing ethyl propiolate.

-

Top 7 papers published in the topic of Ethyl propiolate in 2018. SciSpace. [Link]

-

One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. ResearchGate. [Link]

- Method for producing 3-pentenoic acid.

-

Potent, highly selective, and non-thiol inhibitors of protein geranylgeranyltransferase-I. National Institutes of Health (NIH). [Link]

-

This compound (C5H6O2). PubChemLite. [Link]

-

This compound. NIST WebBook. [Link]

- Inhibitors of protein prenyltransferases.

-

The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation. National Institutes of Health (NIH). [Link]

-

A novel protein geranylgeranyltransferase-I inhibitor with high potency, selectivity, and cellular activity. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | C5H6O2 | CID 142106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3Z)-3-Pentenoic acid | C5H8O2 | CID 5463134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Physical Properties of Pentynoic and Pentenoic Acids

A Note on Isomeric Specificity: The initial query for "3-Pentynoic acid" highlights a critical aspect of chemical nomenclature: precision. While this compound is a valid chemical structure, its physical property data is less commonly reported compared to its structural isomer, 4-Pentynoic acid. Furthermore, search results frequently lead to 3-Pentenoic acid, an alkene derivative. This guide will therefore address the physical properties of this compound, 4-Pentynoic acid, and 3-Pentenoic acid to provide a comprehensive and clear resource for researchers, scientists, and drug development professionals. Understanding the subtle differences in the placement of the triple or double bond is paramount, as it significantly influences the molecule's physical and chemical characteristics.

Comparative Analysis of Physical Properties

The location of the carbon-carbon triple or double bond within the five-carbon chain of these carboxylic acids results in distinct physical properties, notably their melting and boiling points. These differences arise from variations in molecular symmetry, intermolecular forces, and crystal packing efficiency.

| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | CH₃-C≡C-CH₂-COOH | 98.10 | 102-106[1] | Not consistently reported |

| 4-Pentynoic acid | HC≡C-CH₂-CH₂-COOH | 98.10 | 54-59[2] | 204 |

| 3-Pentenoic acid | CH₃-CH=CH-CH₂-COOH | 100.12 | ~20.4 (estimate)[3][4], -7.4 (cis-isomer)[1] | 192-194[3][5] |

Expert Insights on Structure-Property Relationships:

-

This compound: The internal position of the triple bond in this compound creates a more linear and rigid molecular structure. This linearity can facilitate efficient packing into a crystal lattice, leading to stronger intermolecular forces (van der Waals and dipole-dipole interactions) and consequently, a significantly higher melting point compared to its terminal alkyne isomer. The lack of consistent boiling point data in readily available literature may suggest thermal instability at atmospheric pressure, a common trait for some internal alkynes.

-

4-Pentynoic Acid: With the triple bond at the terminus of the carbon chain, 4-Pentynoic acid possesses a terminal alkyne proton (H-C≡). This allows for hydrogen bonding, in addition to the carboxylic acid hydrogen bonding, albeit weaker. Its less linear structure compared to the 3-isomer leads to less efficient crystal packing, resulting in a lower melting point. The boiling point is well-documented, indicating greater thermal stability during distillation.

-

3-Pentenoic Acid: The presence of a double bond in 3-Pentenoic acid introduces the possibility of cis-trans isomerism, which can affect physical properties. The trans isomer generally has a higher melting point than the cis isomer due to its more linear shape and better crystal packing. The boiling point is influenced by the polarity and overall shape of the molecule.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following protocols outline standard, reliable methods for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This is the most common and accurate method for determining the melting point of a crystalline organic compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

-

Take a capillary tube, sealed at one end, and tap the open end into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.[6]

-

-

Apparatus Setup:

-

A melting point apparatus with a heated block and a thermometer or a digital temperature probe is used.

-

Insert the capillary tube containing the sample into the designated slot in the heating block.

-

-

Measurement:

-

Begin heating the block. For an unknown sample, a rapid initial heating can be performed to get an approximate melting point range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[7]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[7]

-

Purity Indication: A pure compound will have a sharp melting point range (typically 0.5-1 °C). Impurities will cause a depression and broadening of the melting point range.

Workflow Diagram:

Caption: Workflow for Micro Boiling Point Determination.

Applications in Research and Development

These unsaturated carboxylic acids serve as versatile building blocks in organic synthesis.

-

This compound:

-

4-Pentynoic Acid:

-

Serves as a building block for the synthesis of sequence-defined model oligomers. [2][9] * Its terminal alkyne group makes it a valuable reagent in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. [9] * It is used in the synthesis of complex polycyclic heterocycles and biologically active ynenol lactones. [2] * It has been investigated as a hypoglycemic agent. [2] * It is also used in the development of new materials, including polymers and coatings. [10]

-

-

3-Pentenoic Acid:

-

The trans-isomer is used as a flavoring agent in food and beverages. [11] * It serves as a building block in the synthesis of various pharmaceutical compounds. [11] * It is employed in the production of specialty polymers for coatings, adhesives, and sealants. [11] * It is also used in biochemical research related to metabolic pathways. [11]

-

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling these acids.

-

This compound:

-

4-Pentynoic Acid:

-

Hazards: Corrosive. Causes severe skin burns and eye damage. [13][14]It may also be combustible. [13]It is light and air-sensitive. [13] * Precautions: Handle under an inert atmosphere and protect from light. [13]Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. Use in a well-ventilated area or a fume hood. [13]

-

-

3-Pentenoic Acid:

Always consult the material safety data sheet (MSDS) for the specific compound before use.

References

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 13, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 13, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 13, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved January 13, 2026, from [Link]

-

Material Safety Data Sheet - 4-Pentynoic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 13, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved January 13, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 13, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 13, 2026, from [Link]

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved January 13, 2026, from [Link]

-

This compound | C5H6O2 | CID 142106. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

4-Pentynoic acid | C5H6O2 | CID 22464. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

cis-pent-3-enoic acid. (2024, April 9). ChemBK. Retrieved January 13, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 13, 2026, from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved January 13, 2026, from [Link] melting-point-determination-of-solid-organic-compounds

-

3-Pentenoic acid | C5H8O2 | CID 21263. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

3-pentenoic acid pent-3-enoic acid. (n.d.). The Good Scents Company. Retrieved January 13, 2026, from [Link]

-

Chemical Properties of 4-Pentynoic acid (CAS 6089-09-4). (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]

-

Pentanoic acid, 3-methyl-. (2018, June 22). Synerzine. Retrieved January 13, 2026, from [Link]

-

3-Pentenoic acid, 2-methyl-, ethyl ester. (n.d.). Synerzine. Retrieved January 13, 2026, from [Link]

-

Pentenoic acid. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

2-methyl-3-pentynoic acid, 17074-99-6. (n.d.). The Good Scents Company. Retrieved January 13, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]

- 3. 3-PENTENOIC ACID CAS#: 5204-64-8 [m.chemicalbook.com]

- 4. 3-PENTENOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-pentenoic acid, 5204-64-8 [thegoodscentscompany.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Page loading... [guidechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound | C5H6O2 | CID 142106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. 4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Pentenoic acid | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Pentynoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-pentynoic acid in a range of common organic solvents. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes a predictive and methodological approach tailored for researchers, scientists, and professionals in drug development. We will explore the theoretical underpinnings of solubility, focusing on the principle of "like dissolves like" and the application of Hansen Solubility Parameters (HSP) for predictive analysis. This guide culminates in a detailed, step-by-step experimental protocol for the accurate determination of this compound solubility, ensuring scientific integrity and providing a self-validating system for laboratory application.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate, such as this compound, is a critical physicochemical property that governs its behavior in various chemical and biological systems. In drug development, solubility directly impacts bioavailability, formulation strategies, and purification processes. For synthetic chemists, understanding the solubility of reactants and products is paramount for reaction optimization, solvent selection, and product isolation.

This compound, with its carboxylic acid functionality and a carbon-carbon triple bond, presents an interesting case study in solubility. Its molecular structure allows for a range of intermolecular interactions, making its solubility profile sensitive to the choice of solvent. This guide will provide the necessary tools to navigate the complexities of its solubility in organic media.

Theoretical Framework: Predicting Solubility

In the absence of extensive empirical data, a theoretical approach to predicting solubility is a valuable starting point. The principle of "like dissolves like" serves as a fundamental concept, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3]

Physicochemical Properties of this compound

To apply the "like dissolves like" principle, we must first understand the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂ | [4] |

| Molecular Weight | 98.10 g/mol | [4] |

| pKa (predicted) | 3.59 ± 0.10 | [5] |

| XLogP3-AA (predicted) | 0.5 | [4] |

The presence of the carboxylic acid group (-COOH) makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. The relatively short carbon chain means that the polar nature of the carboxylic acid group has a significant influence on the overall properties of the molecule.

The Role of Intermolecular Forces

The dissolution of a solute in a solvent is a process that involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.[6] The predominant intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds.

-

Dipole-Dipole Interactions: The carbonyl group (C=O) and the hydroxyl group (O-H) create a significant dipole moment.

-

Van der Waals Forces (London Dispersion Forces): Present in the non-polar alkyl portion of the molecule.

A solvent that can effectively engage in these types of interactions with this compound is likely to be a good solvent for it.[7][8]

Qualitative Solubility Predictions

Based on the principles discussed, we can make some qualitative predictions about the solubility of this compound in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the carboxylic acid group of this compound, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments and can act as hydrogen bond acceptors, indicating they are likely to be effective solvents.[9][10]

-

Less Polar Solvents (e.g., Dichloromethane, Chloroform): These solvents can engage in dipole-dipole interactions and may have some capacity to dissolve this compound, though likely to a lesser extent than more polar solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces and are expected to be poor solvents for the polar this compound.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but for definitive quantitative data, experimental determination is essential. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a clean, dry vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 mL of solvent (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Safety Precautions

This compound and many organic solvents pose potential health and safety risks. It is imperative to handle these chemicals with appropriate care in a well-ventilated fume hood.

-

This compound: May cause skin irritation and serious eye damage.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Organic Solvents: Many organic solvents are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.[1][6]

Conclusion

References

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pentenoic acid. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

Coompo. (n.d.). This compound | 36781-65-4. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Study.com. (n.d.). Explain the phrase "like dissolves like.". Retrieved from [Link]

-

CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. Retrieved from [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid?. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

University of Washington. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

-

University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-pentynoic acid, 17074-99-6. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility... | Download Scientific Diagram. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

- Unknown. (n.d.). DIMETHYLFORMAMIDE.

-

RSC Education. (n.d.). The effect of temperature on solubility | Class experiment. Retrieved from [Link]

-

IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

PubMed. (2022, November 7). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]

-

SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]

-

ULisboa Research Portal. (n.d.). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS - University of Lisbon. Retrieved from [Link]

-

Scribd. (n.d.). Predicting Carboxylic Acid Solubility | PDF. Retrieved from [Link]

-

Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

-

NIH. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

-

ResearchGate. (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity | Request PDF. Retrieved from [Link]

-

NIH. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Retrieved from [Link]

-

Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

-

Process Safety and Environmental Protection. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. This compound | C5H6O2 | CID 142106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. manavchem.com [manavchem.com]

- 11. scbt.com [scbt.com]

Introduction to 3-Pentynoic Acid and the Significance of pKa

An In-depth Technical Guide to the Acidity and pKa of 3-Pentynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and pKa value of this compound. It delves into the underlying electronic principles governing its acidic character, presents methodologies for its quantitative determination, and offers a comparative analysis with structurally related molecules. This document is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development where a precise understanding of a molecule's ionization constant is critical for predicting its behavior.

This compound (C₅H₆O₂) is an unsaturated carboxylic acid featuring a five-carbon chain with a carbon-carbon triple bond (an alkyne) located between carbons 3 and 4.[1][2] The key to its chemical personality lies in the interplay between its carboxylic acid group (-COOH) and this internal alkyne functionality.

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution. For drug development professionals, the pKa value is indispensable; it governs a molecule's solubility, lipophilicity, membrane permeability, and interaction with biological targets.[3][4] An accurate understanding of the pKa of a molecule like this compound is crucial for designing synthetic pathways, formulating drug products, and predicting pharmacokinetic profiles.

Theoretical Framework: The Dominance of the Inductive Effect

The acidity of this compound is significantly greater than that of its saturated counterpart, pentanoic acid. This phenomenon is almost exclusively explained by the inductive effect , a distance-dependent polarization of sigma bonds within a molecule caused by differences in electronegativity of the constituent atoms.[5][6]

The Role of Carbon Hybridization

The carbon atoms of the alkyne group in this compound are sp-hybridized . An sp-hybridized orbital possesses 50% s-character, rendering it more electronegative than an sp²-hybridized orbital (33% s-character, found in alkenes) or an sp³-hybridized orbital (25% s-character, found in alkanes).[7][8] The higher the s-character, the closer the electrons are held to the nucleus, resulting in greater electronegativity.[8]

Stabilization of the Conjugate Base

This enhanced electronegativity of the sp-hybridized carbons creates a potent electron-withdrawing inductive effect (-I effect) .[5][9] This effect propagates through the sigma bonds of the molecule, pulling electron density away from the carboxylic acid group.

When this compound donates a proton, it forms the 3-pentynoate conjugate base. The negative charge on this carboxylate anion is delocalized across the two oxygen atoms through resonance. The electron-withdrawing nature of the nearby alkyne group further pulls electron density away from the carboxylate, effectively dispersing and stabilizing the negative charge.[10]

A fundamental principle of acidity states that any factor that stabilizes the conjugate base increases the strength of the corresponding acid.[11] By stabilizing the 3-pentynoate anion, the inductive effect of the alkyne group facilitates the dissociation of the proton, resulting in a stronger acid and, consequently, a lower pKa value.

Quantitative Analysis: pKa Values and Comparative Data

| Compound | Structure | Key Feature | pKa Value | Rationale |

| This compound | CH₃-C≡C-CH₂-COOH | sp -hybridized carbons | 3.59 ± 0.10 (Predicted) [12] | Strong electron-withdrawing inductive effect from the alkyne stabilizes the conjugate base, increasing acidity. |

| Pentanoic Acid | CH₃-CH₂-CH₂-CH₂-COOH | sp³-hybridized carbons | ~4.84[13] | The alkyl chain has a weak electron-donating inductive effect, slightly destabilizing the conjugate base and decreasing acidity relative to formic acid. |

| 3-Pentenoic Acid | CH₃-CH=CH-CH₂-COOH | sp²-hybridized carbons | ~4.68 (Predicted) | The sp² carbons are more electronegative than sp³ carbons but less than sp carbons, resulting in intermediate acidity. |

Note: The pKa for 3-pentenoic acid is a predicted value for comparative purposes, as a definitive experimental value is not widely cited.

Methodologies for pKa Determination

For researchers requiring a definitive pKa value, both experimental and computational methods provide robust pathways. The choice of method depends on the availability of the compound, required accuracy, and available resources.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa.[14][15] The procedure involves the gradual addition of a standardized titrant (a strong base) to a solution of the analyte (the acid) and monitoring the resulting change in pH.[3][16] The pKa is equal to the pH at the half-equivalence point of the titration.[17]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH).

-

Prepare a ~0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent system may be employed, though this will yield an apparent pKa (pKaapp) that requires extrapolation to aqueous conditions.[14]

-

Prepare a ~1 M solution of Potassium Chloride (KCl) to maintain constant ionic strength.

-

-

Calibration of Equipment:

-

Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

-

Titration Procedure:

-

Place a known volume (e.g., 25.00 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Add a small volume of the KCl solution to maintain ionic strength.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but clear of the stir bar.

-

Record the initial pH.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-